molecular formula C9H9N3O2 B2403013 Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 1260831-52-4

Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B2403013
CAS No.: 1260831-52-4
M. Wt: 191.19
InChI Key: ULVAZUJHTLUMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS: 1260831-52-4) is a heterocyclic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . It features a fused triazolo-pyridine core substituted with an ethyl ester group at position 2. This compound is widely utilized as a key intermediate in pharmaceutical research, particularly in the synthesis of nonretinoid antagonists targeting retinol-binding proteins and other bioactive molecules. Its solubility in organic solvents like THF and DMF facilitates its use in coupling reactions, as demonstrated in preclinical studies for retinol-binding protein antagonists .

Properties

IUPAC Name

ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-10-7-5-3-4-6-12(7)8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVAZUJHTLUMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields .

Industrial Production Methods

the scalability of the microwave-mediated synthesis suggests potential for industrial application, provided that the reaction conditions can be optimized for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Biological Activities

Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate exhibits various biological activities:

  • Anticancer Properties : Research indicates that derivatives of this compound have shown significant anticancer activities against various cancer cell lines, including breast (MCF-7) and pancreatic cancers. The mechanism often involves inducing apoptosis in cancer cells .
  • Antimicrobial Activity : Some studies have reported that compounds within the same class demonstrate antibacterial and antifungal properties. This suggests potential applications in treating infections caused by resistant strains of bacteria .

Table 1: Summary of Biological Activities

Study ReferenceActivityCell Line/OrganismResult
AnticancerMCF-7 (breast cancer)Increased apoptosis by 58.29-fold
AntimicrobialVarious bacterial strainsEffective against resistant strains

Detailed Findings

  • Study on Anticancer Effects :
    • A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant increase in apoptosis compared to untreated controls. The compound's mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.
  • In Silico Studies :
    • Molecular docking studies have shown favorable interactions between this compound and key targets involved in cancer progression such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), indicating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent-Based Comparisons

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate 723286-68-8 Br at position 6 C₉H₈BrN₃O₂ 270.08 Bromine substitution enhances electrophilic reactivity for cross-coupling reactions .
Ethyl 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate - F at position 6 C₉H₈FN₃O₂ 209.18 Fluorine improves metabolic stability and bioavailability in drug candidates .
Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 1353496-72-6 CH₃ at position 3 C₁₀H₁₁N₃O₂ 205.21 Methyl group alters steric hindrance, affecting binding affinity .

Key Findings :

  • Bromine and fluorine substitutions at position 6 enhance reactivity and pharmacokinetic properties, respectively .
  • Positional isomerism (e.g., carboxylate at position 8 vs. 3) significantly impacts molecular interactions, as seen in the reduced similarity score (0.63) of Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate .

Heterocyclic System Variants

Table 2: Heterocycle-Based Comparisons

Compound Name CAS Number Core Heterocycle Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate 40533-94-6 Pyridazine C₇H₇N₅O₂ 193.16 Pyridazine core reduces planarity, altering π-π stacking in receptor binding .
Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate 1017789-08-0 Pyrimidine C₁₀H₁₂N₄O₂ 220.23 Pyrimidine core with methyl groups increases lipophilicity for CNS-targeted drugs .
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylate 1823515-68-9 Triazolo-pyrimidine C₉H₁₁N₅O₂ 221.22 Triazolo[4,5-d]pyrimidine system broadens kinase inhibition profiles .

Key Findings :

  • Pyridazine and pyrimidine cores exhibit lower structural similarity (scores: 0.55–0.62) compared to the pyridine-based parent compound .
  • Pyrimidine derivatives are prioritized in antiviral and anticancer research due to their enhanced DNA/RNA interaction capabilities .

Functional Group and Application Comparisons

Table 3: Functional Group and Usage Analysis

Compound Name Key Functional Group Primary Applications References
This compound Ethyl ester Retinol-binding protein antagonists, fluorescent probes
Lithium 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Lithium carboxylate Ionic intermediates in metal-catalyzed reactions
Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Isoxazole Multitarget kinase inhibitors (discontinued due to stability issues)

Key Findings :

  • The ethyl ester group in the parent compound balances reactivity and stability for scalable synthesis .
  • Lithium carboxylate derivatives enable unique coordination chemistry but require stringent moisture-free storage .

Biological Activity

Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves cyclization reactions between suitable precursors. Various methods have been reported in the literature for its preparation, including:

  • Condensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Cyclization : Involving the reaction of 1,2,4-triazole with pyridine derivatives under acidic or basic conditions.

These synthetic pathways allow for the modification of substituents on the triazole and pyridine rings to enhance biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of ethyl [1,2,4]triazolo[4,3-a]pyridine derivatives. For instance:

  • Inhibition of c-Met Kinase : A series of derivatives were evaluated for their ability to inhibit c-Met kinase activity. One derivative exhibited significant selectivity against tumor cells with c-Met oncogene amplification, demonstrating promising in vitro and in vivo antitumor activity against gastric and lung cancer xenografts .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties:

  • Inhibition of Plasmodium falciparum : Several derivatives were synthesized and tested against Plasmodium falciparum, showing IC50 values as low as 2.24 μM. This suggests a strong potential for development as an antimalarial agent .

Anti-inflammatory Activity

Ethyl [1,2,4]triazolo[4,3-a]pyridine derivatives have shown anti-inflammatory effects:

  • COX Inhibition : Compounds derived from this scaffold were tested for their ability to inhibit cyclooxygenase (COX) enzymes. Some exhibited IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of ethyl [1,2,4]triazolo[4,3-a]pyridine derivatives. Key findings include:

  • Substituent Effects : The presence of specific functional groups on the triazole or pyridine ring can significantly influence biological activity. For example, electron-withdrawing groups tend to enhance antitumor activity by increasing binding affinity to target proteins.
CompoundActivity TypeIC50 (μM)Notes
4dc-Met Inhibition< 10High selectivity against tumor cells
6aAntimalarial2.24Effective against Plasmodium falciparum
7bCOX-1 Inhibition19.45Comparable to indomethacin

Case Studies

  • Antitumor Efficacy Study : A derivative was tested on human gastric cancer cell lines and demonstrated a dose-dependent inhibition of tumor growth. The study indicated that modifications at the 3-position of the pyridine ring enhanced its efficacy significantly .
  • Antimalarial Screening : A library of compounds was screened against Plasmodium falciparum, leading to the identification of several promising candidates with low IC50 values that warrant further investigation in vivo .

Q & A

Q. What are the key synthetic routes for Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate?

The compound is synthesized via a two-step process:

  • Step 1 : Condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines.
  • Step 2 : PhI(OAc)₂-mediated cyclization to form the triazolo[4,3-a]pyridine core. Subsequent functionalization (e.g., amide coupling) is performed for derivatives .

Q. How can structural features of this compound be confirmed experimentally?

Use spectroscopic and crystallographic methods:

  • NMR : Analyze ¹H, ¹³C, and ³¹P spectra for characteristic signals (e.g., methylene doublets at 3.75–4.19 ppm with 2JHP=20Hz^2J_{HP} = 20 \, \text{Hz}) .
  • X-ray diffraction : Resolve crystal structures (e.g., CCDC 1876881 for derivatives) .
  • HRMS : Confirm molecular weight and fragmentation patterns .

Q. What purification techniques are effective for isolating triazolopyridine derivatives?

  • Flash chromatography : Use silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) .
  • Recrystallization : Optimize solvent polarity for high-purity yields.
  • Dry-load methods : Employ Celite for crude product purification .

Advanced Research Questions

Q. How do reaction conditions influence cyclization pathways in triazolopyridine synthesis?

Reaction conditions dictate isomer formation and rearrangement:

Condition Outcome Reference
CH₃CN, 60°C, 50 hMixture of [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine (1:1 ratio)
RefluxComplete Dimroth-like rearrangement to [1,2,4]triazolo[1,5-a]pyridine
Catalyst-free, K₂CO₃, rtSelective formation of 3-methylphosphonylated derivatives

Electron-deficient substrates favor rearranged products due to thermodynamic stability .

Q. What strategies address low yields in amide coupling reactions with triazolopyridine carboxylic acids?

  • Activation reagents : Use EDCl/HOBt or DCC for efficient coupling.
  • Solvent optimization : DMF or THF enhances solubility of intermediates.
  • Temperature control : Maintain 0–25°C to minimize side reactions . Example: LiOH-mediated hydrolysis of ethyl esters in THF/H₂O followed by DMF-based coupling achieves >70% yields .

Q. How can computational methods guide the design of bioactive triazolopyridine derivatives?

  • Docking studies : Predict binding interactions with targets (e.g., retinol-binding proteins) using the triazole ring as a hydrogen-bond acceptor .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C6) with biological activity .
  • DFT calculations : Analyze frontier molecular orbitals to optimize reactivity .

Q. What in vitro assays validate the biological potential of triazolopyridine derivatives?

  • Enzyme inhibition : Test retinoid-binding protein antagonism via fluorescence polarization .
  • Antimicrobial activity : Use microbroth dilution assays against Gram-positive pathogens.
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HepG2) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for triazolopyridine derivatives?

Discrepancies arise from:

  • Substituent positioning : Electron-withdrawing groups at C6 enhance protein binding but reduce membrane permeability .
  • Assay variability : Differences in cell lines or protein isoforms (e.g., RBP4 vs. RBP1). Resolution: Standardize assays and use isogenic cell models for cross-study comparisons.

Methodological Best Practices

Q. How to troubleshoot failed cyclization reactions?

  • Diagnostic steps :

Verify hydrazinylpyridine purity via LC-MS.

Optimize oxidant (e.g., replace PhI(OAc)₂ with MnO₂ for electron-rich substrates).

Monitor reaction progress by TLC or ³¹P NMR .

Q. What safety protocols are critical when handling iodooxidants (e.g., PhI(OAc)₂)?

  • Ventilation : Use fume hoods due to volatile byproducts.
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Waste disposal : Quench excess oxidant with NaHSO₃ before neutralization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.